molecular formula C19H28ClNO2 B14214150 3-chlorobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-02-9

3-chlorobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B14214150
CAS No.: 817177-02-9
M. Wt: 337.9 g/mol
InChI Key: MAXXAIXSKTXVIX-UHFFFAOYSA-N
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Description

3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.

    N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods:

    3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.

    N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).

    Substitution: Amines, alcohols, thiols.

Major Products Formed:

    Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.

    Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.

    Substitution Reactions: Amides, esters, and thioesters.

Scientific Research Applications

Chemistry:

    Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.

    Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.

Industry:

    Polymer Production: Both compounds are used in the production of specialty polymers and resins.

    Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.

Mechanism of Action

3-Chlorobenzoic Acid:

N-Cyclohexylcyclohexanamine:

    Molecular Targets: It interacts with neurotransmitter receptors and enzymes.

    Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.

Comparison with Similar Compounds

    Benzoic Acid: Similar structure but lacks the chlorine substituent.

    Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.

Uniqueness:

    3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.

    N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.

Properties

CAS No.

817177-02-9

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

3-chlorobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

MAXXAIXSKTXVIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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